molecular formula C5H10N2O2 B1346687 1-(2-Hydroxyethyl)-2-imidazolidinone CAS No. 3699-54-5

1-(2-Hydroxyethyl)-2-imidazolidinone

Cat. No.: B1346687
CAS No.: 3699-54-5
M. Wt: 130.15 g/mol
InChI Key: HBAIZGPCSAAFSU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-imidazolidinone is a chemical compound that belongs to the class of imidazolidinones. It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the imidazolidinone ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-2-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with imidazolidinone under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the imidazolidinone ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed under specific temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various reduced derivatives of the imidazolidinone ring.

    Substitution: Substituted imidazolidinone derivatives with different functional groups.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-imidazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-imidazolidinone involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-2-imidazolidinone can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)-3-methylimidazolium chloride: This compound has a similar hydroxyethyl group but differs in the presence of a methyl group on the imidazolium ring.

    1-(2-Hydroxyethyl)pyrrolidine: This compound has a similar hydroxyethyl group but features a pyrrolidine ring instead of an imidazolidinone ring.

Uniqueness: this compound is unique due to its specific ring structure and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxyethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIZGPCSAAFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029260
Record name Hydroxyethyl imidazolidinone
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Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 2-Imidazolidinone, 1-(2-hydroxyethyl)-
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CAS No.

3699-54-5
Record name 1-(2-Hydroxyethyl)-2-imidazolidinone
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Record name Hydroxyethyl imidazolidinone
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Record name 1-(2-Hydroxyethyl)-2-imidazolidinone
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Record name 2-Imidazolidinone, 1-(2-hydroxyethyl)-
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Record name Hydroxyethyl imidazolidinone
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Record name 1-(2-hydroxyethyl)imidazolidin-2-one
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Record name HYDROXYETHYL IMIDAZOLIDINONE
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Synthesis routes and methods I

Procedure details

A mixture of 93.3 g of 2-(2-aminoethylamino)ethanol (0.9 moles) and 52.1 g of urea (0.87 moles) was heated slowly to 230° C. with stirring. The evolution of ammonia began when the temperature reached 130° C. The reaction mixture was heated at 230° C. for 2 hours. The mixture solidified to a light-yellow solid after it had cooled to room temperature to afford 110.5 g of hydroxyethylethyleneurea. Recrystallized from acetone, M.P.: 55-57.5° C.; 1H NMR (DMSO-d6): δ6.3 (s, 1H), 4.6 (s, 1H), 3.5-3.0 (m, 8H).
Quantity
93.3 g
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reactant
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52.1 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of N-(2-hydroxyethyl)ethylenediamine (31.2 g), urea (23.4 g) and water (3 ml) was heated at 130° C. for 3 hours and at 210° C. for 8 hours and then distilled directly from the reaction mixture to give 1-(2-hydroxyethyl)-2-imidazolidinone (30 g) as an oil [(b.p. 150°-160° C. (0.2 mm)] which solidified to give a solid (m.p. 50-51).
Quantity
31.2 g
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23.4 g
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3 mL
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1-(2-Hydroxyethyl)-2-imidazolidinone identified in the research?

A1: this compound (HEI) exhibits potential in two main areas:

  • Corrosion Inhibition: HEI effectively inhibits mild steel corrosion in acidic environments, particularly in 0.5 M HCl solutions. [] Electrochemical studies demonstrate its adsorption onto the metal surface, forming a protective layer. []
  • Enzyme Inhibition: HEI acts as an inhibitor of heparanase and matrix metalloproteinase 9 (MMP-9). [, ] These enzymes are involved in the breakdown of the extracellular matrix, making HEI a potential target for applications related to skin health and anti-aging. []

Q2: How does the structure of this compound contribute to its corrosion inhibition properties?

A: While the provided research doesn't delve deep into the specific structural interactions, it does highlight that HEI's adsorption onto the mild steel surface is key to its corrosion inhibition. [] It's likely that the molecule's polar groups, such as the hydroxyl (-OH) and the nitrogen atoms in the imidazolidinone ring, facilitate this adsorption. Further computational chemistry studies are mentioned as supporting the experimental findings, suggesting that molecular modeling was employed to understand these interactions at a deeper level. []

Q3: What is the significance of this compound being a degradation product of monoethanolamine (MEA)?

A: Research indicates that HEI is a relatively stable degradation product of MEA, a common amine used in carbon capture processes. [, ] This is significant because:

  • Process Efficiency: HEI formation, even at significant concentrations (up to 17% v/v), doesn't completely eliminate the CO2 absorption capacity of the MEA solution. [] This suggests that MEA replenishment in these systems may not be as frequent as initially thought.
  • Modeling Degradation: Understanding HEI formation kinetics is crucial for accurately modeling MEA degradation in carbon capture. [] This information can help optimize process parameters and potentially mitigate degradation.

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